molecular formula C12H10N2O4S B1595867 N-(2-Nitrophenyl)benzenesulfonamide CAS No. 6933-51-3

N-(2-Nitrophenyl)benzenesulfonamide

Cat. No. B1595867
CAS RN: 6933-51-3
M. Wt: 278.29 g/mol
InChI Key: QYEQJQLZLZRQEB-UHFFFAOYSA-N
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Description

“N-(2-Nitrophenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 6933-51-3 . It has a molecular weight of 278.29 .


Synthesis Analysis

A microwave-assisted approach has been developed for the synthesis of N-(2-nitrophenyl)benzenesulfonamides . A series of pyrabactin analogues containing nitrophenyl scaffold was obtained in excellent yields . Another method involves a tunable pair electrochemical process using reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) .


Molecular Structure Analysis

The molecular formula of “N-(2-Nitrophenyl)benzenesulfonamide” is C12H10N2O4S . The InChI code is 1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Nitrophenyl)benzenesulfonamide” include a molecular weight of 278.29 . The compound has a molecular formula of C12H10N2O4S .

Scientific Research Applications

Chemistry

“N-(2-Nitrophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10N2O4S . It is used in various chemical reactions and studies .

Results or Outcomes

Computational Studies

A related compound, “{(4-nitrophenyl)sulfonyl}tryptophan”, has been synthesized and studied using computational methods .

Application

This compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . It was then studied using various computational and spectroscopic methods .

Methods of Application

The compound was synthesized using an indirect method that avoids contamination of the product . Single crystals of the compound were formed from a methanolic solution using the slow evaporation method . The compound was then characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

Results or Outcomes

The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .

Synthesis of Derivatives

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .

Application

This method is used to synthesize derivatives of N-phenylbenzenesulfonamide . The resulting compounds, N-(4-halo-2-nitrophenyl)benzenesulfonamides, could have various applications depending on their specific properties .

Methods of Application

The synthesis involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The specific metals used, as well as the conditions of the reaction, would depend on the desired derivative .

Results or Outcomes

The method shows highly practical chemoselective and functional group compatibility . This means it can be used to selectively synthesize specific derivatives of N-phenylbenzenesulfonamide .

Synthesis of Derivatives

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .

Application

This method is used to synthesize derivatives of N-phenylbenzenesulfonamide . The resulting compounds, N-(4-halo-2-nitrophenyl)benzenesulfonamides, could have various applications depending on their specific properties .

Methods of Application

The synthesis involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The specific metals used, as well as the conditions of the reaction, would depend on the desired derivative .

Results or Outcomes

The method shows highly practical chemoselective and functional group compatibility . This means it can be used to selectively synthesize specific derivatives of N-phenylbenzenesulfonamide .

Safety And Hazards

The safety data sheet for a similar compound, 2-Nitro-N-(2-nitrophenyl)benzenesulfonamide, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis of more potent antibiotics, given that sulfonamides, which include “N-(2-Nitrophenyl)benzenesulfonamide”, are an important class of organic compounds with antibacterial activity . Additionally, the development of new synthesis methods, such as the microwave-assisted approach , could also be a focus of future research.

properties

IUPAC Name

N-(2-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEQJQLZLZRQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301256
Record name N-(2-Nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Nitrophenyl)benzenesulfonamide

CAS RN

6933-51-3
Record name MLS002920542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
X Yu, W Zhu, H Liu, Y Liu, H Li, J Han… - Organic & …, 2022 - pubs.rsc.org
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives …
Number of citations: 2 pubs.rsc.org
H Saleem, A Maryam, SA Bokhari, A Ashiq… - EXCLI …, 2018 - ncbi.nlm.nih.gov
This study reports three novel sulfonamide derivatives 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A), N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) and …
Number of citations: 11 www.ncbi.nlm.nih.gov
S Shoaib Ahmad Shah, M Ashfaq… - Current Bioactive …, 2013 - ingentaconnect.com
A modified method for the synthesis of a series of substituted benzenesulfonamides from benzenesulfonylchloride and substituted amines (1:1) in aqueous media have been adopted at …
Number of citations: 8 www.ingentaconnect.com
C Alp, Ş Özsoy, NA Alp, D Erdem… - Journal of enzyme …, 2012 - Taylor & Francis
The inhibition of two human cytosolic carbonic anhydrase (hCA, EC 4.2.1.1) isozymes I, II and human serum isozyme VI, with a series of tosylited aromatic amine derivatives was …
Number of citations: 59 www.tandfonline.com
X Yu, Z Ma, W Zhu, H Liu, Z Zhang, Y Liu… - The Journal of …, 2022 - ACS Publications
A novel route for a SnCl 2 -promoted tandem reduction, ammonolysis, condensation, and deamination reaction which uses nitrile and 2-nitro-N-phenylbenzenesulfonamide/N-(2-…
Number of citations: 4 pubs.acs.org
LH Amundsen - Journal of the American Chemical Society, 1937 - ACS Publications
All but one of the N-substituted benzene-sulfonyl derivatives of o-nitroaniline and o-phen-ylenediamine have been prepared. Improve-ments have been made in themethods of prepara-…
Number of citations: 11 pubs.acs.org
AM Monforte, L De Luca, MR Buemi… - Bioorganic & medicinal …, 2018 - Elsevier
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are recommended components of preferred combination antiretroviral therapies used for the treatment of human …
Number of citations: 27 www.sciencedirect.com
AM Monforte, A Rao, P Logoteta, S Ferro… - Bioorganic & medicinal …, 2008 - Elsevier
Several N 1 -substituted 1,3-dihydro-2H-benzimidazol-2-ones were synthesized and evaluated as anti-HIV agents. Some of them proved to be highly effective in inhibiting HIV-1 …
Number of citations: 57 www.sciencedirect.com
CT Eary, D Clausen - Tetrahedron letters, 2006 - Elsevier
The [Cp ∗ IrCl 2 ] 2 /K 2 CO 3 catalyzed hydrogen transfer N-heterocyclization on a series of anilino alcohols has been investigated. The catalyst (20% loading) converts anilino alcohols …
Number of citations: 53 www.sciencedirect.com
S Uysal, Z Soyer, M Saylam, AH Tarikogullari… - European Journal of …, 2021 - Elsevier
A series of novel 4-aminobenzensulfonamide/carboxamide derivatives bearing naphthoquinone pharmacophore were designed, sythesized and evaluated for their proteasome …
Number of citations: 9 www.sciencedirect.com

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